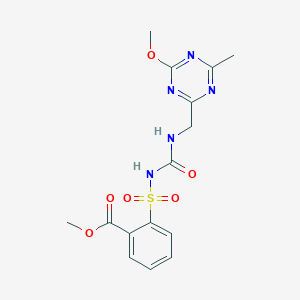
Fmoc-(R)Pam2Cys-OH
概要
説明
Fmoc-®Pam2Cys-OH, also known as 9-fluorenylmethoxycarbonyl-S-(2,3-bis(palmitoyloxy)propyl)-L-cysteine, is a synthetic lipopeptide. It is widely used in peptide synthesis, particularly in the development of lipopeptide vaccines and as an adjuvant in immunological research. The compound is characterized by its hydrophobic palmitoyloxypropyl moiety, which enhances its biological activity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®Pam2Cys-OH typically involves the following steps:
Protection of Cysteine: The cysteine amino acid is first protected using a tert-butyl group to form Fmoc-Cys-OtBu.
Coupling with Iodide: The protected cysteine is then coupled with 3-iodopropane-1,2-diol under basic conditions using cesium carbonate to yield Fmoc-Cys(2,3-dihydroxypropyl)-OtBu.
Acylation: The dihydroxypropyl moiety is acylated with palmitoyl chloride to form the bis-palmitoyloxypropyl derivative.
Deprotection: Finally, the tert-butyl group is removed under acidic conditions to yield Fmoc-®Pam2Cys-OH.
Industrial Production Methods
Industrial production of Fmoc-®Pam2Cys-OH follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Fmoc-®Pam2Cys-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using basic conditions such as piperidine.
Acylation: Reaction with acyl chlorides to form esters.
Oxidation and Reduction: The thiol group in cysteine can undergo oxidation to form disulfides or reduction to form free thiols.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Acylation: Palmitoyl chloride in the presence of a base such as triethylamine.
Oxidation: Hydrogen peroxide or iodine can be used for thiol oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for thiol reduction.
Major Products Formed
Deprotection: Removal of the Fmoc group yields free amines.
Acylation: Formation of palmitoylated derivatives.
Oxidation: Formation of disulfide bonds.
Reduction: Formation of free thiols.
科学的研究の応用
Fmoc-®Pam2Cys-OH has a wide range of applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis to create lipopeptides with enhanced stability and biological activity.
Biology: Acts as an adjuvant in vaccine development, enhancing the immune response.
Medicine: Investigated for its potential in developing immunotherapeutic agents and vaccines.
Industry: Utilized in the production of synthetic peptides for research and therapeutic purposes
作用機序
The mechanism of action of Fmoc-®Pam2Cys-OH involves its interaction with Toll-like receptor 2 (TLR2) on dendritic cells. The palmitoyloxypropyl moiety binds to TLR2, leading to the activation of downstream signaling pathways that result in the maturation and activation of dendritic cells. This, in turn, enhances the immune response by promoting the activation of natural killer cells and the production of cytokines .
類似化合物との比較
Similar Compounds
Pam3Cys-OH: Another lipopeptide with three palmitoyl groups, used as an adjuvant.
Fmoc-Cys-OH: A simpler derivative without the palmitoyloxypropyl moiety.
Pam2Cys-alkyne: A derivative used in click chemistry for conjugation with other molecules
Uniqueness
Fmoc-®Pam2Cys-OH is unique due to its specific configuration and the presence of two palmitoyloxypropyl groups, which enhance its hydrophobicity and biological activity. This makes it particularly effective as an adjuvant in vaccine development and in the synthesis of stable lipopeptides .
特性
IUPAC Name |
3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H83NO8S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-50(55)60-39-43(62-51(56)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-63-42-49(52(57)58)54-53(59)61-40-48-46-35-31-29-33-44(46)45-34-30-32-36-47(45)48/h29-36,43,48-49H,3-28,37-42H2,1-2H3,(H,54,59)(H,57,58) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJKCVLFJLXANK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H83NO8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
894.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-amino-5-[[(2S)-2-aminobutanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B8071150.png)
methyl}-L-cysteine](/img/structure/B8071159.png)
![2-Naphthalenepropanoicacid, b-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B8071181.png)
![(3S,4S)-4-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyheptanethioic S-acid](/img/structure/B8071183.png)
![Hexanoic acid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methyl-, (4R)-](/img/structure/B8071196.png)
![9H-Xanthene-4-propanoicacid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-](/img/structure/B8071202.png)


![sodium [(3S,4R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate](/img/structure/B8071239.png)


![(2Z,4R,6S)-2-[amino(hydroxy)methylidene]-7-chloro-4-(dimethylamino)-6,10,11,12a-tetrahydroxy-6-methyl-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione;hydrochloride](/img/structure/B8071252.png)

